Doxylamine-d5 Succinate

Beschreibung

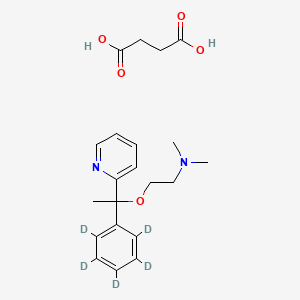

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Decoding the Certificate of Analysis: A Technical Guide to Doxylamine-d5 Succinate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for Doxylamine-d5 Succinate, a critical isotopically labeled internal standard used in bioanalytical and pharmacokinetic studies. We will dissect the key quality control parameters, elucidate the underlying scientific principles of the analytical methodologies, and offer practical insights for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental data.

Introduction: The Critical Role of a Validated Internal Standard

Doxylamine, a first-generation antihistamine, is widely used for the short-term treatment of insomnia and as a component of combination therapies for nausea and vomiting during pregnancy.[1][2] In clinical and preclinical research, the accurate quantification of doxylamine in biological matrices is paramount. This is where Doxylamine-d5 Succinate, a stable isotope-labeled analog, becomes indispensable. It serves as an internal standard in mass spectrometry-based assays, correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the results.[1][3][4]

A Certificate of Analysis is more than a mere document; it is a testament to the identity, purity, and quality of a reference standard. A thorough understanding of its components is crucial for any scientist relying on this material for their research. This guide will walk you through the essential tests and specifications that constitute a comprehensive CoA for Doxylamine-d5 Succinate.

Core Analytical Pillars of the Doxylamine-d5 Succinate CoA

A robust CoA for Doxylamine-d5 Succinate is built upon a foundation of orthogonal analytical techniques, each providing a unique and complementary piece of information about the material's quality. The following sections detail the most critical tests, their methodologies, and the scientific rationale behind them.

Identification: Confirming Molecular Identity

The first and most fundamental aspect of a CoA is the unequivocal confirmation of the compound's identity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For Doxylamine-d5 Succinate, this technique not only confirms the molecular weight of the parent molecule but also provides crucial information about its fragmentation pattern, which is unique to its structure.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A dilute solution of Doxylamine-d5 Succinate is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the analyte from any potential impurities.

-

Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source, which generates positively charged molecular ions.[2][4]

-

Mass Analysis: The ions are guided into a tandem mass spectrometer. In the first quadrupole, the parent ion of Doxylamine-d5 (m/z 276.2) is selected.[2][4]

-

Fragmentation: The selected parent ion is fragmented in a collision cell.

-

Daughter Ion Analysis: The resulting fragment ions are analyzed in the second quadrupole. A characteristic fragment for Doxylamine-d5 is m/z 187.3.[2][4]

Trustworthiness: The observation of the correct parent ion and a specific, predictable fragmentation pattern provides a high degree of confidence in the structural identity of the molecule. The use of a deuterated standard results in a 5-mass unit shift compared to the unlabeled doxylamine (m/z 271.0 → 182.0), a key diagnostic feature.[2][4]

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and the connectivity of atoms. For Doxylamine-d5 Succinate, ¹H NMR is particularly insightful.

Expertise & Experience: While MS confirms the overall mass, NMR confirms the precise location of atoms and the absence of unexpected structural modifications. The ¹H NMR spectrum of Doxylamine-d5 Succinate will show characteristic peaks for the non-deuterated protons in the molecule. The absence of signals from the phenyl ring protons confirms the d5-labeling. This technique is also instrumental in confirming the presence of the succinate counter-ion. Furthermore, NMR is a powerful tool for assessing isotopic enrichment.[5][6][7]

Purity and Assay: Quantifying the Active Moiety

Purity and assay are distinct but related parameters. Purity refers to the percentage of the desired compound in the material, including any impurities. Assay, on the other hand, is a measure of the amount of the active substance, often expressed as a percentage of the labeled claim.

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture. For Doxylamine-d5 Succinate, a reversed-phase HPLC method with UV detection is commonly employed to determine its purity and assay.[8][9][10][11]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Standard and Sample Preparation: Accurately weighed amounts of a reference standard and the test sample of Doxylamine-d5 Succinate are dissolved in a suitable diluent to known concentrations.

-

Chromatographic System:

-

Column: A C18 column is typically used for the separation of doxylamine and its related substances.[10]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.[8][12]

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[13]

-

Detection: A UV detector is set to a wavelength where doxylamine exhibits strong absorbance, typically around 262 nm.[12][13][14]

-

-

Injection and Data Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of the doxylamine-d5 peaks are measured. The assay is calculated by comparing the peak area of the sample to that of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Specifications for Doxylamine-d5 Succinate

| Parameter | Method | Typical Specification | Rationale |

| Assay | HPLC-UV | 98.0% - 102.0% (on dried basis) | Ensures the correct amount of the active substance is present.[12] |

| Purity | HPLC-UV | ≥98.0% | Guarantees the material is free from significant levels of impurities that could interfere with the analysis.[3] |

| Individual Impurity | HPLC-UV | ≤0.15% | Controls specific known and unknown impurities to acceptable levels.[15] |

| Total Impurities | HPLC-UV | ≤1.0% | Limits the overall level of all impurities.[15] |

Authoritative Grounding: The validation of analytical procedures like this HPLC method should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R1) document, which outlines the requirements for parameters such as accuracy, precision, specificity, linearity, and range.[16][17][18][19][20]

Isotopic Purity: Ensuring the Integrity of the Label

For a stable isotope-labeled internal standard, isotopic purity is a critical parameter. It defines the percentage of the molecule that contains the desired number of heavy isotopes.

Principle: Mass spectrometry is the primary technique for determining isotopic purity. By analyzing the ion cluster of the molecular ion, the relative abundance of the d5-labeled species compared to the unlabeled (d0) and partially labeled species can be determined.

Expertise & Experience: A high isotopic purity (typically >98%) is essential to prevent "crosstalk" in the MS/MS analysis, where the signal from the internal standard could contribute to the signal of the analyte, leading to inaccurate quantification. NMR can also be used to assess the degree of deuteration at specific sites.[5]

Other Key Specifications

A comprehensive CoA will also include several other important tests:

-

Appearance: A visual inspection of the material's physical state (e.g., white to off-white solid).[3]

-

Loss on Drying (LOD): This test determines the amount of volatile matter (primarily water) in the sample. A low LOD is desirable to ensure the accuracy of weighing.[15]

-

Residual Solvents: This analysis, typically performed by headspace gas chromatography (HS-GC), quantifies any organic volatile impurities remaining from the manufacturing process.[21] The limits for these solvents are defined in the United States Pharmacopeia (USP) General Chapter <467>.[22][23][24][25]

-

Elemental Impurities: This test assesses the presence of trace metals, which can be introduced from catalysts or manufacturing equipment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical testing process for Doxylamine-d5 Succinate.

Caption: Overall workflow for the analysis of Doxylamine-d5 Succinate.

Caption: LC-MS/MS workflow for identity confirmation.

Conclusion: Empowering Research with Quality Data

A comprehensive Certificate of Analysis for Doxylamine-d5 Succinate is a cornerstone of reliable and reproducible research. By understanding the intricacies of the analytical tests performed, from identity and purity to isotopic enrichment, researchers can have full confidence in the quality of their internal standard. This guide has aimed to demystify the CoA, providing the technical depth and practical insights necessary for scientists to critically evaluate this essential document. Ultimately, the integrity of your data begins with the quality of your reference materials.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC - AppNote. Retrieved from [Link]

-

USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. Retrieved from [Link]

-

Zhang, Z., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Retrieved from [Link]

-

ResearchGate. (2015). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]

-

Ovid. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study. Retrieved from [Link]

-

Agilent Technologies. (2018). USP<467> residual solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4279-4286. Retrieved from [Link]

-

ResearchGate. (2015). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

-

PubMed. (1982). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 71(9), 1055-1057. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2021). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and pharmaceutical dosage form. 8(3), 134-140. Retrieved from [Link]

-

USP-NF. (2019). 467 RESIDUAL SOLVENTS. Retrieved from [Link]

-

PubMed. (1983). Trace Analysis of Doxylamine Succinate in Animal Feed, Human, Urine, and Wastewater by GC Using a Rubidium-Sensitized Nitrogen Detector. Journal of Chromatographic Science, 21(6), 248-252. Retrieved from [Link]

-

Spectrum Pharmacy Products. (2022). Scientific Documentation - DO124, Doxylamine Succinate, USP. Retrieved from [Link]

-

PubMed Central. (2010). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved from [Link]

-

USP. (2025). Doxylamine Succinate - Definition, Identification, Assay. Retrieved from [Link]

- Google Patents. (2016). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.

-

U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

IsoLife. (n.d.). NMR metabolomics. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

-

National Institutes of Health. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ovid.com [ovid.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. Doxylamine Succinate Tablet Analyzed by HPLC - AppNote [mtc-usa.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxylamine Succinate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpca.org [ijpca.org]

- 15. spectrumrx.com [spectrumrx.com]

- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 17. fda.gov [fda.gov]

- 18. ICH Official web site : ICH [ich.org]

- 19. youtube.com [youtube.com]

- 20. starodub.nl [starodub.nl]

- 21. agilent.com [agilent.com]

- 22. uspnf.com [uspnf.com]

- 23. uspnf.com [uspnf.com]

- 24. usp.org [usp.org]

- 25. resolvemass.ca [resolvemass.ca]

Doxylamine-d5 Succinate CAS number 1216840-94-6

An In-Depth Technical Guide to Doxylamine-d5 Succinate (CAS No. 1216840-94-6)

Foreword for the Modern Researcher

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, the pursuit of precision is relentless. The demand for robust, reproducible, and accurate data is not merely an academic exercise but a cornerstone of regulatory approval and patient safety. It is within this exacting context that stable isotope-labeled internal standards (SIL-IS) have become indispensable tools. This guide provides a comprehensive technical overview of Doxylamine-d5 Succinate, a critical reagent for the quantitative analysis of the widely used antihistamine, Doxylamine. As a deuterated analog, it represents the gold standard for internal standardization in mass spectrometric assays, mitigating variability and ensuring the integrity of analytical results. This document is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their workflows.

Core Identity and Physicochemical Profile

Doxylamine-d5 Succinate is the deuterated form of Doxylamine Succinate, a first-generation antihistamine known for its sedative properties.[1][2] The key structural feature is the replacement of five hydrogen atoms on the phenyl ring with deuterium atoms.[3][4] This isotopic substitution renders the molecule chemically identical to the parent drug in terms of reactivity and chromatographic behavior but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] This seemingly subtle modification is the very reason for its profound utility in modern bioanalysis.[5][6]

Table 1: Key Physicochemical Properties of Doxylamine-d5 Succinate

| Property | Value | Source(s) |

| CAS Number | 1216840-94-6 | [1][3][6] |

| Unlabeled CAS | 562-10-7 (Doxylamine Succinate) | [1][6] |

| Molecular Formula | C₁₇H₁₇D₅N₂O • C₄H₆O₄ | [3][7] |

| Formula Weight | 393.49 g/mol | [1][6] |

| Exact Mass | 393.2312 Da | [1][4] |

| Formal Name | Butanedioic acid, compd. with N,N-dimethyl-2-[1-(phenyl-d5)-1-(2-pyridinyl)ethoxy]ethanamine | [3] |

| Appearance | White to off-white solid/powder | [6][7][8] |

| Purity | Typically ≥95% - ≥98% | [3][6] |

| Solubility | Soluble in water | [8] |

| Storage | 4°C or frozen (<0°C), sealed, away from moisture | [6][9] |

| SMILES | OC(CCC(O)=O)=O.CN(C)CCOC(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])(C2=CC=CC=N2)C | [3] |

| InChI Key | KBAUFVUYFNWQFM-NBTFKYQWSA-N | [3] |

Synthesis and Isotopic Labeling Strategy

The synthesis of unlabeled Doxylamine Succinate generally involves a multi-step process.[10][11] A common pathway starts with 2-acetylpyridine, which undergoes a Grignard reaction with a phenylmagnesium halide (e.g., bromobenzene) to form the tertiary alcohol intermediate, 2-pyridyl phenyl methyl methanol.[10] This intermediate is then etherified using sodium amide and 2-dimethylamino chloroethane to produce the Doxylamine free base. Finally, salt formation with succinic acid yields Doxylamine Succinate.[10][11]

For Doxylamine-d5 Succinate, the critical modification is the use of a deuterated starting material. Specifically, pentadeuterated bromobenzene (bromo-d5-benzene) is used to generate the Grignard reagent. This ensures the stable, non-exchangeable incorporation of five deuterium atoms onto the phenyl ring of the final molecule.

Sources

- 1. Doxylamine-d5 Succinate | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Doxylamine-d5 Succinate | C21H28N2O5 | CID 46781432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DOXYLAMINE SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Doxylamine Succinate | 562-10-7 | TCI Deutschland GmbH [tcichemicals.com]

- 10. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 11. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]

Application Note: Robust Sample Preparation Strategies for the Accurate Quantification of Doxylamine in Human Plasma

Abstract & Introduction

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely used for the short-term treatment of insomnia and as a component in combination therapies for nausea and vomiting during pregnancy.[1][2] Accurate determination of its concentration in human plasma is fundamental for pharmacokinetic (PK) studies, bioequivalence (BE) trials, and toxicological assessments.[3][4] However, human plasma is a highly complex biological matrix, replete with proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analytical accuracy.[5] Therefore, a robust, reliable, and reproducible sample preparation protocol is paramount to isolate doxylamine from these interfering components, ensuring the integrity of the bioanalytical data.

This application note provides a comprehensive guide to the selection and implementation of sample preparation methods for the quantification of doxylamine in human plasma, primarily focusing on analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the core principles of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), critically evaluating the causality behind experimental choices in the context of doxylamine's physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable bioanalytical method compliant with global regulatory standards.[6][7][8]

Guiding Principles: The Physicochemical Landscape of Doxylamine

The selection of an optimal sample preparation strategy is not arbitrary; it is dictated by the physicochemical properties of the target analyte.[9] Understanding these characteristics allows for a rational design of the extraction process to maximize recovery and minimize matrix effects.

Table 1: Key Physicochemical Properties of Doxylamine

| Property | Value | Implication for Sample Preparation |

| Molecular Weight | 270.37 g/mol [2] | Standard molecular weight for small molecule analysis. |

| pKa | ~9.3 | Doxylamine is a basic compound. At physiological pH (~7.4), it is predominantly ionized. Adjusting the sample pH to >10.3 will convert it to its neutral, more organic-soluble form, which is critical for efficient LLE and SPE.[10] |

| LogP (Octanol/Water) | ~2.5-3.0 | Indicates moderate lipophilicity. Doxylamine will readily partition into moderately non-polar organic solvents, making LLE a viable technique. This property also guides the choice of SPE sorbent. |

| Plasma Protein Binding | High (reported between 85% and 99%)[11] | A significant portion of doxylamine is bound to plasma proteins. Sample preparation must effectively disrupt this binding to ensure accurate quantification of the total drug concentration. This is a primary reason for using organic solvents in PPT or pH modification in LLE/SPE.[12] |

Comparative Analysis of Sample Preparation Methodologies

The three most common techniques for small molecule extraction from plasma are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. The choice among them involves a trade-off between speed, cost, selectivity, and the final cleanliness of the extract.

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest method. It involves adding a water-miscible organic solvent to the plasma sample. This solvent alters the dielectric constant of the solution, disrupting the solvation layer around proteins and causing them to denature and precipitate out of solution.[13] The analyte, being soluble in the resulting supernatant, is physically separated from the bulk of the proteinaceous material by centrifugation.

Common Precipitants: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[13]

Advantages:

-

Speed and Simplicity: Minimal steps, high-throughput, and easily automated.[5]

-

Cost-Effective: Requires minimal solvent and no specialized cartridges.

-

High Recovery: Generally provides high and non-selective recovery for soluble analytes.

Disadvantages:

-

High Risk of Matrix Effects: The resulting supernatant is "dirtier" compared to LLE or SPE. It contains a high concentration of endogenous components like phospholipids, which can cause significant ion suppression or enhancement in the MS source, compromising accuracy and sensitivity.

-

Limited Selectivity: Co-extracts a wide range of other small molecules.

-

Sample Dilution: The addition of solvent dilutes the sample, which may be a concern for achieving a very low Lower Limit of Quantification (LLOQ).

Caption: General workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the plasma sample to be at least 2 units above doxylamine's pKa (i.e., pH > 11.3), the molecule is converted to its neutral, un-ionized form. This significantly increases its lipophilicity, causing it to preferentially partition into the organic phase, while polar, water-soluble matrix components remain in the aqueous phase.[14]

Common Solvents: A mixture of a non-polar solvent and a slightly more polar modifier is often used. For doxylamine, combinations like dichloromethane:n-hexane (1:2, v/v) or hexane:isoamyl alcohol have been successfully employed.[14][15]

Advantages:

-

Cleaner Extracts: Provides significantly cleaner extracts than PPT, reducing matrix effects.

-

Concentration Step: The organic solvent can be evaporated and the residue reconstituted in a smaller volume, concentrating the analyte and improving sensitivity.[4]

-

Good Selectivity: Selectivity can be tuned by careful selection of solvent and pH.

Disadvantages:

-

More Labor-Intensive: Involves multiple steps (pH adjustment, vortexing, centrifugation, solvent transfer, evaporation) and is harder to automate than PPT.

-

Solvent Consumption & Disposal: Uses larger volumes of potentially hazardous organic solvents.

-

Potential for Emulsion Formation: Emulsions can form at the liquid-liquid interface, making phase separation difficult and leading to lower recovery.

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or 96-well plate to isolate analytes from a liquid sample. For a basic compound like doxylamine, a cation-exchange or a reversed-phase mechanism is typically used.

-

Reversed-Phase (e.g., C18, C8): Relies on hydrophobic interactions. The sorbent retains doxylamine from the aqueous plasma sample. Interferences are washed away with a weak organic solvent, and the analyte is then eluted with a stronger organic solvent.

-

Cation-Exchange (e.g., SCX): Relies on ionic interactions. The sorbent is negatively charged and retains the positively charged doxylamine (at neutral or acidic pH). After washing, the analyte is eluted by changing the pH to neutralize the charge or by using a buffer with a high ionic strength.

Advantages:

-

Highest Selectivity & Cleanest Extracts: Provides the most effective removal of matrix interferences, virtually eliminating matrix effects.

-

High Concentration Factor: Can handle larger sample volumes and elute into a very small volume.

-

Versatility: A wide range of sorbents and chemistries are available to optimize selectivity.

Disadvantages:

-

Most Complex & Costly: Requires method development to optimize each step (conditioning, loading, washing, elution). Cartridges can be expensive.

-

Time-Consuming: The multi-step process is the slowest of the three methods, though it is highly automatable.

-

Potential for Analyte Loss: Incomplete elution or irreversible binding to the sorbent can lead to lower recovery if not properly optimized.

Caption: General workflow for Solid-Phase Extraction (SPE).

Recommended Protocol: High-Throughput Protein Precipitation

For many applications, such as large-scale bioequivalence studies, speed and simplicity are critical. A well-validated PPT method can provide the necessary accuracy and precision while maximizing throughput.[1] This protocol is robust, requires minimal sample volume, and is suitable for modern, sensitive LC-MS/MS systems.[3]

Materials and Reagents

-

Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Doxylamine succinate reference standard

-

Doxylamine-d5 (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

-

LC-MS grade Formic Acid and Ammonium Acetate

-

Reagent-grade water (18.2 MΩ·cm)

-

Polypropylene microcentrifuge tubes (1.5 mL) or 96-well collection plates

Preparation of Stock Solutions, Calibration Standards, and QCs

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of doxylamine and doxylamine-d5 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the doxylamine stock solution with 50:50 (v/v) ACN:Water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

-

Working IS Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in ACN. This will be the protein precipitation solvent.

-

CC and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points, e.g., 0.5–200 ng/mL) and at least four levels of QC samples (LLOQ, Low, Medium, High).[1][3]

Step-by-Step Sample Preparation Protocol

-

Allow all plasma samples (unknowns, CCs, and QCs) to thaw completely at room temperature. Vortex gently to ensure homogeneity.

-

Aliquot 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube or a well in a 96-well plate.

-

Add 300 µL of the working IS solution (in ACN) to each sample. The 3:1 ratio of ACN to plasma is effective for protein removal.[16]

-

Cap the tubes or seal the plate. Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean set of tubes or a new 96-well plate. Be careful not to disturb the protein pellet.

-

The samples are now ready for injection. If further concentration is needed or if the final solvent must match the initial mobile phase, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in mobile phase A.

Illustrative LC-MS/MS Conditions

The following tables provide typical starting conditions for the analysis of doxylamine. These must be optimized for the specific instrument used.

Table 2: Suggested Chromatographic Conditions

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid and 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate. (Total run time ~3.5 min) |

Table 3: Suggested Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Doxylamine: m/z 271.0 → 182.0[3] Doxylamine-d5 (IS): m/z 276.2 → 187.3[1] |

| Key Voltages | Optimize for specific instrument (e.g., Capillary, Cone) |

| Gas Flows | Optimize for specific instrument (e.g., Desolvation, Cone) |

Method Validation: A Trustworthy and Self-Validating System

Any bioanalytical method used for regulatory submissions must be fully validated according to current international guidelines, such as the ICH M10 guideline.[7][8] Validation ensures that the method is reliable and fit for its intended purpose.[17]

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria (ICH M10)

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous components at the retention time of the analyte and IS. | Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[17] |

| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. A regression model is applied (e.g., 1/x² weighted linear). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of repeated measurements (precision). | Assessed at LLOQ, LQC, MQC, HQC levels (n≥5 per run, ≥3 runs). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[18][19] |

| Recovery | To determine the efficiency of the extraction process. | Not mandatory to be 100%, but should be consistent, precise, and reproducible. |

| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | Calculated using post-extraction spike method. The IS-normalized matrix factor CV across different sources of matrix should not exceed 15%. |

| Stability | To ensure the analyte is stable throughout the entire process from sample collection to final analysis. | Assessed via freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. Analyte concentration should remain within ±15% of the baseline value.[20] |

Conclusion

The successful quantification of doxylamine in human plasma hinges on a well-designed and rigorously validated sample preparation protocol. While LLE and SPE offer cleaner extracts, the Protein Precipitation method stands out for its unmatched speed, simplicity, and high-throughput capability, making it exceptionally well-suited for studies involving a large number of samples. When coupled with modern, highly sensitive LC-MS/MS instrumentation, a validated PPT method provides the accuracy and precision required to meet stringent regulatory standards. The choice of method should always be guided by the specific goals of the study, available resources, and the required sensitivity, with the ultimate aim of producing reliable and reproducible data for critical drug development decisions.

References

-

Shimadzu Corporation. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu. Available from: [Link]

-

Fu, R., Sheng, M., Yang, C., Liu, L., Xiong, W., Wang, X., Chen, X., Yu, Z., Gao, Y., Tan, H., Xin, C., & Zhang, H. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available from: [Link]

-

Venkatesh, G., Sankar, ASK, Sastry, B.S., et al. (2014). Spectroscopic Estimation of Doxylamine Succinate in Tablets and Human Plasma by Formation Ion-Pair Complex. Journal of Applicable Chemistry, 3(4), 1599-1608. Available from: [Link]

-

Zhou, Y., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(19), 6667. Available from: [Link]

-

Zaroslinski, J. F., et al. (2011). Enantioselective quantification of doxylamine in human plasma by HPLC. Acta Poloniae Pharmaceutica, 68(5), 671-677. Available from: [Link]

-

Fu, R., Sheng, M., Yang, C., Liu, L., Xiong, W., Wang, X., Chen, X., Yu, Z., Gao, Y., Tan, H., Xin, C., & Zhang, H. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Available from: [Link]

-

Kohlhof, K. J., Stump, D., & Zizzamia, J. A. (1983). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(8), 961-962. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from PubChem. Available from: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available from: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

-

Tarcsay, A., & Keserű, G. M. (2013). Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity. Frontiers in Pharmacology, 4, 149. Available from: [Link]

-

Slikker, W., et al. (1983). Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC. Journal of Analytical Toxicology, 7(4), 206–209. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available from: [Link]

-

Abi-Dargham, A., et al. (2000). Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. Nuclear Medicine and Biology, 27(1), 51-55. Available from: [Link]

-

Malik, A. & Kamble, S. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological Innovation, 12(1), 208-212. Available from: [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

-

KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]

-

U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available from: [Link]

-

Centurion University of Technology and Management. (2021). Physico-chemical Properties and Biological activity. CUTM Courseware. Available from: [Link]

-

Jones, D.R. (2012). Determination of Compound Binding to Plasma Proteins. Current Protocols in Pharmacology. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. jbino.com [jbino.com]

- 10. Frontiers | Physicochemical characteristics of structurally determined metabolite-protein and drug-protein binding events with respect to binding specificity [frontiersin.org]

- 11. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. resolvemass.ca [resolvemass.ca]

- 20. database.ich.org [database.ich.org]

Application Note: Chiral Separation and Quantification of Doxylamine Enantiomers Using Doxylamine-d5 Succinate

Abstract

Doxylamine, a first-generation antihistamine, is a chiral compound administered as a racemic mixture. However, its enantiomers exhibit different pharmacological activities, with the R-(+)-enantiomer possessing significantly higher antihistaminic potency.[1][2] This disparity necessitates robust and reliable analytical methods for the separation and quantification of individual enantiomers to support drug development, pharmacokinetic studies, and quality control. This application note provides a comprehensive guide to the chiral separation of doxylamine enantiomers, emphasizing the critical role of Doxylamine-d5 Succinate as a stable isotope-labeled internal standard for achieving high accuracy and precision in quantitative bioanalysis. Detailed protocols for High-Performance Liquid Chromatography (HPLC) are presented, along with discussions on Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as powerful alternative techniques.

Introduction: The Imperative of Chiral Separation for Doxylamine

Chirality is a fundamental principle in pharmacology, as enantiomers of a drug can display markedly different efficacy, toxicity, and metabolic profiles.[1][3][4] Doxylamine is a classic example where the therapeutic action is primarily associated with one enantiomer. Studies have demonstrated that R-(+)-doxylamine has a greater affinity for the histamine H1 receptor compared to its S-(-) counterpart, making it the more active component.[1][2]

The development of stereochemically pure drugs or the thorough characterization of racemic mixtures is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] This requires analytical methods capable of resolving and accurately quantifying each enantiomer. For quantitative analysis, particularly in complex biological matrices, the use of an internal standard (IS) is paramount. A stable isotope-labeled (SIL) internal standard, such as Doxylamine-d5 Succinate, represents the gold standard. It behaves almost identically to the analyte during sample preparation and ionization but is distinguishable by mass, ensuring the highest level of accuracy and compensating for matrix effects and variability.[7][8]

This guide provides the scientific rationale and step-by-step protocols for the successful chiral separation of doxylamine, empowering researchers to implement these methods with confidence.

The Role and Rationale of Doxylamine-d5 Succinate as an Internal Standard

In quantitative analytical chemistry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

Why a Stable Isotope-Labeled IS is Superior: The ideal internal standard has physicochemical properties as close to the analyte as possible. Doxylamine-d5 Succinate, in which five hydrogen atoms are replaced with deuterium, is nearly identical to doxylamine in terms of:

-

Retention Time: It co-elutes with the unlabeled doxylamine, ensuring that any chromatographic variability affects both compounds equally.

-

Extraction Recovery: Its behavior during sample preparation (e.g., liquid-liquid or solid-phase extraction) mirrors that of the analyte.

-

Ionization Efficiency (in Mass Spectrometry): It experiences the same degree of ionization enhancement or suppression from the sample matrix.

Despite these similarities, it is easily differentiated by its higher mass-to-charge ratio (m/z) in a mass spectrometer, making it the perfect tool for robust and reliable quantification via LC-MS.[7][8]

| Compound Details | |

| Product Name | Doxylamine-d5 Succinate |

| CAS Number | 1216840-94-6 |

| Molecular Formula | C₂₁H₂₃D₅N₂O₅ |

| Molecular Weight | 393.49 |

| Primary Application | Internal standard for quantification of doxylamine by GC- or LC-MS.[7][8] |

Methodologies for Chiral Separation

The key to separating enantiomers is creating a chiral environment where they interact differently. This is typically achieved using a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis.

High-Performance Liquid Chromatography (HPLC)

HPLC with a CSP is the most widely used technique for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of compounds, including doxylamine.

Principle of Separation: The chiral recognition mechanism on these CSPs involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[9] The precise fit of one enantiomer into the chiral cavities or grooves of the stationary phase is more favorable than the other, resulting in different retention times and, thus, separation.

Caption: High-level workflow for the chiral HPLC analysis of doxylamine.

Detailed HPLC Protocol: This protocol is adapted from established methods for the enantioselective quantification of doxylamine in biological matrices.[9][10][11]

1. Chromatographic System:

-

An HPLC or UFLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) | Proven to effectively resolve doxylamine enantiomers through varied molecular interactions.[9][10][11] |

| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (98:2:0.025, v/v/v) | A normal-phase system that provides excellent selectivity on this CSP. |

| Additive | Diethylamine (DEA) | A basic modifier used to improve peak shape and reduce tailing of the basic doxylamine molecule.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure efficient separation. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | DAD at 262 nm | Wavelength for optimal absorbance of doxylamine. |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

| Internal Std. | Diphenhydramine or Doxylamine-d5 | Diphenhydramine is a common structural analog IS.[9][10] Doxylamine-d5 is superior for LC-MS applications. |

3. Sample Preparation (from Human Plasma):

-

To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Doxylamine-d5 Succinate in methanol).

-

Add 2 mL of extraction solvent (Dichloromethane:Hexane, 1:2 v/v).[9][10]

-

Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

4. System Suitability:

-

Before running samples, inject a standard solution containing racemic doxylamine to confirm the system is performing correctly.

-

Acceptance Criteria:

- Resolution (Rs) between the two enantiomer peaks: > 1.5

- Tailing factor for each peak: < 2.0

- Relative Standard Deviation (RSD) for replicate injections: < 2.0%

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It offers significant advantages over HPLC for chiral separations, including higher speed, reduced solvent consumption, and lower backpressure.[12][13][14]

Principle of Separation: The separation mechanism in SFC is similar to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The use of supercritical CO₂ modified with a small amount of an organic solvent (e.g., methanol) results in fast and highly efficient separations.

Caption: Key advantages of SFC over traditional HPLC for chiral separations.

Suggested SFC Protocol:

| Parameter | Condition | Rationale |

| Column | Cellulose tris(4-chloro,3-methylphenylcarbamate) CSP (e.g., CHIRALCEL® OZ-3) | A robust CSP known for broad applicability in SFC.[2] |

| Mobile Phase | Supercritical CO₂ and Methanol (with 0.2% Isopropylamine) | Methanol is a common co-solvent. The basic additive improves peak shape. |

| Gradient | 5% to 40% Methanol over 5 minutes | A gradient approach is effective for screening and optimizing separations quickly. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. |

| Back Pressure | 150 bar | Standard back pressure to maintain CO₂ in its supercritical state. |

| Column Temp. | 40 °C | Higher temperatures can improve efficiency in SFC. |

| Detection | UV at 262 nm |

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations of neutral or basic compounds like doxylamine, a chiral selector is added to the background electrolyte (BGE).

Principle of Separation: Cyclodextrins (CDs) are commonly used chiral selectors in CE.[15][16] They are chiral, bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[17] The doxylamine enantiomers enter the CD cavity, forming transient diastereomeric inclusion complexes. One enantiomer will have a slightly stronger binding affinity and a different effective mobility than the other, leading to their separation.[18][19]

Caption: Enantiomers forming diastereomeric complexes with a cyclodextrin selector.

Suggested CE Protocol:

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm ID, 50 cm total length | Standard dimensions for CE analysis. |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin | The acidic pH ensures doxylamine is protonated. Beta-cyclodextrin acts as the chiral selector.[15] |

| Voltage | 20 kV | Provides a strong electric field for efficient migration. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible injection method. |

| Detection | DAD at 220 nm | A suitable wavelength for doxylamine detection at low pH.[2] |

Method Validation Guidelines

Any analytical method used for regulatory submissions must be fully validated to ensure it is fit for purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and/or the FDA.[5][20][21]

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No interference at the retention times of the enantiomers and IS. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness of test results to the true value. | Recovery of 85-115% (or 80-120% at LLOQ). |

| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | RSD < 15% (or < 20% at LLOQ). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; must meet accuracy/precision criteria. |

| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Concentration change within ±15% of the nominal concentration. |

Conclusion

The stereoselective analysis of doxylamine is essential for understanding its pharmacology and ensuring the quality of pharmaceutical products. This application note details robust and reliable methods for the chiral separation of its enantiomers using modern analytical techniques. High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase stands out as a well-validated and widely used approach. The use of Doxylamine-d5 Succinate as a stable isotope-labeled internal standard is strongly recommended for all quantitative bioanalytical applications to guarantee the highest degree of accuracy and precision, in line with stringent regulatory expectations. The alternative methods of SFC and CE also offer powerful capabilities, providing laboratories with options to optimize for speed, efficiency, and sustainability.

References

- Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. (2025). Vertex AI Search.

- Chiral separation of (d)- and (l)

- ENANTIOSELECTIVE QUANTIFICATION OF DOXYLAMINE IN HUMAN PLASMA BY HPLC. (2011). Taylor & Francis Online.

- Synthesis of enantiomerically pure (d) -doxylamine using a novel chiral auxiliary. (2021).

- Development of New Stereoisomeric Drugs. (1992). U.S.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.

- Enantioselective quantification of doxylamine in human plasma by HPLC. (2011).

- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (2022).

- Doxylamine-d5 (succin

- ENANTIOSELECTIVE QUANTIFICATION OF DOXYLAMINE IN HUMAN PLASMA BY HPLC. (2011). Semantic Scholar.

- Do we know the mechanism of chiral recognition between cyclodextrins and analytes? (2004).

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online.

- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (1999).

- Doxylamine-d5 succinate | Stable Isotope. MedchemExpress.com.

- Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. (2014). MDPI.

- Separation of enantiomers of drugs by capillary electrophoresis. III.

- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (2019).

- Recent advances in β-cyclodextrin-based materials for chiral recognition. (2021). RSC Publishing.

- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ

- Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantiosepar

- Chiral Bioequivalence – An Explainer. (2025). Chiralpedia.

- Doxylamine-D5 Succin

- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.

Sources

- 1. jopcr.com [jopcr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. fda.gov [fda.gov]

- 6. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. waters.com [waters.com]

- 14. selvita.com [selvita.com]

- 15. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in β-cyclodextrin-based materials for chiral recognition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

Application Note: Quantitative Analysis of Doxylamine in Forensic Toxicology using a Deuterated Internal Standard

Introduction: The Forensic Imperative for Doxylamine Quantification

Doxylamine, a first-generation antihistamine of the ethanolamine class, is widely available in over-the-counter preparations as a sleep aid and as a component of cold and allergy remedies[1]. Its sedative and anticholinergic properties, however, also lead to its misuse in intentional poisonings and its presence in cases of drug-facilitated crimes[1]. In toxicological investigations, doxylamine overdose has been associated with severe effects such as seizures, rhabdomyolysis, and even death[2][3]. Consequently, the accurate and reliable quantification of doxylamine in biological specimens is a critical task in forensic toxicology to ascertain the extent of exposure and its potential role in a subject's cause of death or impairment[4][5].

This application note details a robust and validated method for the quantitative analysis of doxylamine in biological matrices, such as blood and urine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of this methodology is the use of a stable isotope-labeled internal standard, doxylamine-d5. This approach, known as stable isotope dilution analysis, is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrumental analysis.

The protocol herein is designed to be self-validating, with every step grounded in established forensic toxicology principles. We will detail the rationale behind each procedural choice and provide a comprehensive guide to method validation in accordance with the ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology, a document that builds upon the foundational work of the Scientific Working Group for Forensic Toxicology (SWGTOX)[6][7].

The Principle of Stable Isotope Dilution: Why Doxylamine-d5 is Essential

In quantitative analysis, particularly with complex biological matrices, the potential for analyte loss during sample preparation and fluctuations in instrument response are significant sources of error. A deuterated internal standard, such as doxylamine-d5, is chemically identical to the target analyte (doxylamine) but has a different mass due to the replacement of five hydrogen atoms with deuterium.

Here's why this is a superior approach:

-

Co-elution and Identical Chemical Behavior: Doxylamine-d5 exhibits virtually identical chromatographic retention times and extraction efficiencies to doxylamine. This means that any loss of the target analyte during sample processing will be mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since doxylamine-d5 is affected by these matrix effects in the same way as doxylamine, the ratio of their signals remains constant, ensuring accurate quantification[8][9].

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the method's precision and accuracy are significantly improved, which is paramount for the defensibility of results in a legal context.

Doxylamine-d5 is commercially available and is intended for use as an internal standard for the quantification of doxylamine by GC- or LC-MS[7].

Analytical Workflow Overview

The entire process, from sample receipt to data reporting, follows a stringent and logical progression to ensure the integrity of the results.

Caption: High-level workflow for doxylamine analysis.

Experimental Protocols

Reagents and Materials

-

Doxylamine succinate reference standard

-

Doxylamine-d5 internal standard[7]

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Certified blank human blood and urine

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Liquid-Liquid Extraction (LLE) solvents (e.g., n-butyl chloride)

-

pH buffers

Preparation of Standards and Controls

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of doxylamine and doxylamine-d5 in methanol.

-

Working Standard Solutions: Serially dilute the doxylamine stock solution with 50:50 methanol:water to prepare a series of working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the doxylamine-d5 stock solution with 50:50 methanol:water.

-

Calibration Standards: Spike appropriate volumes of the doxylamine working standards into blank matrix (blood or urine) to create a calibration curve with at least six non-zero points (e.g., 5, 10, 25, 50, 100, 250 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentrations (low, medium, and high) in blank matrix from a separate weighing of the reference material than the calibration standards.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Blood

This protocol is adapted from established methods for basic drug extraction[6][10].

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of calibrator, QC, or case sample.

-

Internal Standard Addition: Add 20 µL of the 100 ng/mL doxylamine-d5 working solution to each tube.

-

pH Adjustment: Add 200 µL of a carbonate-bicarbonate buffer (pH 9.8) to each tube and vortex briefly. This step is crucial to ensure doxylamine, a basic drug, is in its non-ionized form, facilitating its extraction into an organic solvent.

-

Extraction: Add 1 mL of n-butyl chloride. Cap the tubes and vortex for 5 minutes.

-

Centrifugation: Centrifuge at approximately 14,500 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following parameters are based on a validated method for doxylamine in human plasma and can be adapted for other biological matrices[1][2][5][11][12].

| Parameter | Setting |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 20 mM ammonium acetate with 0.2% formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions. |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxylamine | 271.0 | 182.0 | Optimized by user |

| Doxylamine-d5 | 276.2 | 187.3 | Optimized by user |

Method Validation According to ANSI/ASB Standard 036

A forensic toxicology method must be thoroughly validated to ensure it is fit for its intended purpose[7]. The following experiments are mandatory.

Selectivity and Matrix Effects

-

Selectivity: Analyze at least ten different blank matrix sources to demonstrate the absence of interfering peaks at the retention time of doxylamine and doxylamine-d5[13].

-

Matrix Effect Assessment: This is a critical validation parameter in LC-MS/MS[8]. It can be assessed quantitatively by comparing the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat solution at the same concentration[9]. The use of a deuterated internal standard is the most effective way to compensate for matrix effects[9].

Calibration Model

-

A calibration curve should be prepared using at least six non-zero calibrators.

-

The linear range of the assay must be established (e.g., 5-250 ng/mL).

-

The coefficient of determination (r²) should be ≥ 0.99.

Bias and Precision

-

Bias (Accuracy): The agreement between the measured concentration and the true concentration. It should be assessed at a minimum of three concentrations (low, medium, high QCs). The mean concentration should be within ±20% of the target concentration.

-

Precision (Reproducibility): The agreement between replicate measurements. It is evaluated through:

-

Within-run precision: Analysis of replicates within the same batch.

-

Between-run precision: Analysis of replicates on different days.

-

The coefficient of variation (%CV) should not exceed 20%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest concentration of the analyte that can be reliably detected.

-

LOQ: The lowest concentration of the analyte that can be quantitatively measured with acceptable bias and precision (typically the lowest point on the calibration curve).

Carryover

-

Analyze a blank sample immediately after the highest calibrator to ensure that no signal from the high concentration sample is carried over to the subsequent sample.

Stability

-

The stability of doxylamine in the biological matrix must be evaluated under various storage conditions to ensure that the measured concentration reflects the concentration at the time of collection[14][15]. This includes:

-

Freeze-thaw stability: Assess stability after multiple freeze-thaw cycles.

-

Short-term (bench-top) stability: Evaluate stability at room temperature for the expected duration of sample handling.

-

Long-term stability: Assess stability under frozen storage conditions over an extended period.

-

Data Interpretation and Reporting

All results must be reviewed to ensure they meet the established quality control criteria. The final reported concentration should be traceable to the calibration curve and supported by the performance of the QC samples. Any deviations from the standard operating procedure must be documented.

Conclusion

The LC-MS/MS method detailed in this application note, which utilizes a deuterated internal standard, provides a highly selective, sensitive, and robust protocol for the quantitative analysis of doxylamine in forensic toxicology casework. The incorporation of a rigorous validation plan based on ANSI/ASB Standard 036 ensures that the results generated are accurate, reliable, and legally defensible. The use of doxylamine-d5 is critical in mitigating the inherent variability of complex biological matrices, thereby upholding the highest standards of scientific integrity in forensic analysis.

References

-

A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (2022). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences Standards Board. Available at: [Link]

-

Eckes, L. F., et al. (2014). Post-mortem evidence of doxylamine in toxicological analyses. Science & Justice. Available at: [Link]

-

A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. (n.d.). ResearchGate. Available at: [Link]

-

Post-mortem evidence of doxylamine in toxicological analyses. (n.d.). ResearchGate. Available at: [Link]

-

Stove, C. P., et al. (2012). LC-MS/MS in forensic toxicology: what about matrix effects? Forensic Science International. Available at: [Link]

-

Williams, D. (2020). Liquid-Liquid Extraction in Forensic Chemistry. YouTube. Available at: [Link]

-

Hurtado, M., et al. (2017). Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. Vitae. Available at: [Link]

-

Gao, H., & Wu, J. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available at: [Link]

-

Al-Asmari, A. I. (2012). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. Enlighten Theses. Available at: [Link]

-

Eckes, L. F., et al. (2014). Post-mortem evidence of doxylamine in toxicological analyses. PubMed. Available at: [Link]

- Sorenson Forensics. (n.d.). Comparing Five Forensic DNA Extraction Methods. Sorenson Forensics.

-

New York City Office of Chief Medical Examiner Forensic Toxicology Laboratory. (n.d.). Method Validation. NYC.gov. Available at: [Link]

-

Study Reviews Current Sample Preparation Methods for Forensic Toxicology. (2021). Forensic Magazine. Available at: [Link]

-

Davison, E., & Scott, K. S. (2022). Drug stability in forensic toxicology. WIREs Forensic Science. Available at: [Link]

-

Kancir, C. B., & Gadsden, R. H. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports. Available at: [Link]

-

Davison, E., & Scott, K. S. (2022). Drug stability in forensic toxicology. Discovery - the University of Dundee Research Portal. Available at: [Link]

-

Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. DergiPark. Available at: [Link]

-

Kuloglu, T., et al. (2020). Determination of doxylamine from a tea sample: A claim of drug facilitated crime. Journal of Chemical Metrology. Available at: [Link]

-

Barbaro, A. (2024). Techniques for DNA extraction in forensic science: from traditional to modern approaches. Minerva Forensic Medicine. Available at: [Link]

-

Grobosch, T., & Binscheck-Domaß, T. (n.d.). Automated Quantification of Doxylamine and Diphenhydramine in Human Plasma using on-line extraction-HPLC-DAD (TOX.I.S.). Semantic Scholar. Available at: [Link]

-

Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. Available at: [Link]

-

Kancir, C. B., & Gadsden, R. H. (2009). Doxylamine toxicity: Seizure, rhabdomyolysis and false positive urine drug screen for methadone. ResearchGate. Available at: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Post-mortem evidence of doxylamine in toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nyc.gov [nyc.gov]

- 6. aafs.org [aafs.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. forensicmag.com [forensicmag.com]

- 10. researchgate.net [researchgate.net]

- 11. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nyc.gov [nyc.gov]

- 13. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]

- 14. Drug stability in forensic toxicology | RTI [rti.org]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Application Note: A Robust Protein Precipitation Protocol for the Quantification of Doxylamine in Plasma Samples Using LC-MS/MS with Doxylamine-d5 Succinate as an Internal Standard

Introduction: The Critical Role of Sample Preparation in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. However, the complexity of biological matrices like plasma, which are rich in proteins, lipids, and other endogenous components, presents a significant challenge. These matrix components can interfere with the analysis, leading to ion suppression or enhancement, and ultimately compromise the accuracy and reproducibility of the results.[1][2][3][4]

Protein precipitation is a widely adopted, straightforward, and effective technique to remove the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[5][6] This application note provides a detailed protocol for the protein precipitation of plasma samples for the quantification of doxylamine, a commonly used antihistamine[7][8], with the aid of its stable isotope-labeled internal standard, Doxylamine-d5 Succinate.[9][10] The rationale behind each step is elucidated to provide a comprehensive understanding of the methodology, ensuring its successful implementation and the generation of high-quality, reliable data.